

Temozolomide-d3 CAS number and molecular weight

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Compound of Interest

Compound Name: Temozolomide-d3

Cat. No.: B020092

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Technical Guide: Temozolomide-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **Temozolomide-d3**, a deuterated analog of the alkylating agent Temozolomide. This document outlines its core physicochemical properties, its application as an internal standard in quantitative bioanalysis, and the fundamental mechanism of action of its parent compound, Temozolomide.

Core Properties of Temozolomide-d3

Temozolomide-d3 is a stable isotope-labeled version of Temozolomide, where three hydrogen atoms on the methyl group have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification of Temozolomide in biological matrices.

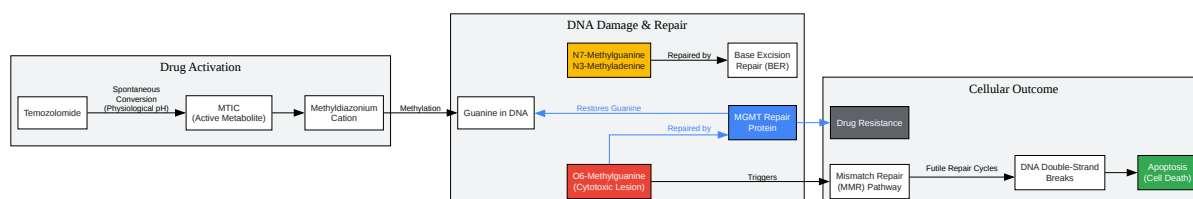
Property	Value	Citations
CAS Number	208107-14-6	[1] [2] [3] [4] [5] [6] [7]
Molecular Formula	C ₆ H ₃ D ₃ N ₆ O ₂	[1] [2] [3] [4] [5] [6] [7]
Molecular Weight	197.17 g/mol	[1] [2] [4] [5] [6] [7] [8]
Synonyms	3,4-Dihydro-3-(methyl-d3)-4-oxo-imidazo[5,1-d]-1,2,3,5-tetrazine-8-carboxamide	[2] [3] [6]
Typical Use	Internal standard for quantification of Temozolomide	[3] [4] [5]

Mechanism of Action: Temozolomide

Temozolomide is a prodrug that undergoes spontaneous, non-enzymatic conversion at physiological pH to the active compound, 5-(3-methyltriazen-1-yl)imidazole-4-carboxamide (MTIC).[\[9\]](#) MTIC then releases a highly reactive methyl diazonium cation, which is responsible for the drug's cytotoxic effects.[\[10\]](#) This cation readily methylates DNA, primarily at the N7 and O6 positions of guanine and the N3 position of adenine.[\[9\]](#)[\[10\]](#)

The key to Temozolomide's antitumor activity lies in the methylation of the O6 position of guanine (O6-MeG).[\[10\]](#) This lesion, if not repaired, leads to the mispairing of thymine instead of cytosine during DNA replication. This mismatch triggers the DNA mismatch repair (MMR) pathway, which, in a futile attempt to correct the error, ultimately leads to DNA double-strand breaks and subsequent cancer cell apoptosis.[\[10\]](#)

A crucial factor in tumor resistance to Temozolomide is the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT).[\[2\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#) MGMT can directly remove the methyl group from the O6 position of guanine, thus negating the cytotoxic effect of the drug.[\[7\]](#) [\[8\]](#) Tumors with low levels of MGMT expression, often due to epigenetic silencing of the MGMT gene promoter, are more sensitive to Temozolomide treatment.[\[2\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)



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Temozolomide's mechanism of action and resistance.

Experimental Protocol: Quantification of Temozolomide in Plasma

The following is a representative protocol for the quantification of Temozolomide in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with **Temozolomide-d3** as an internal standard. This protocol is based on methodologies described in the literature.^{[1][3][11][12][13]}

1. Sample Preparation (Protein Precipitation & Liquid-Liquid Extraction)

- To 100 µL of plasma sample, standard, or quality control, add 10 µL of **Temozolomide-d3** internal standard (IS) working solution (e.g., 1000 ng/mL in methanol).
- Acidify the sample with 10 µL of 1N HCl to stabilize Temozolomide.^[1]
- Add 400 µL of a protein precipitation solvent (e.g., acetonitrile or methanol) and vortex for 1 minute.

- For further cleanup, perform a liquid-liquid extraction by adding 1 mL of ethyl acetate, vortexing for 2 minutes, and centrifuging at 4000 rpm for 10 minutes.[\[1\]](#)[\[11\]](#)[\[12\]](#)
- Transfer the organic supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
- Reconstitute the dried extract in 100 µL of the mobile phase.

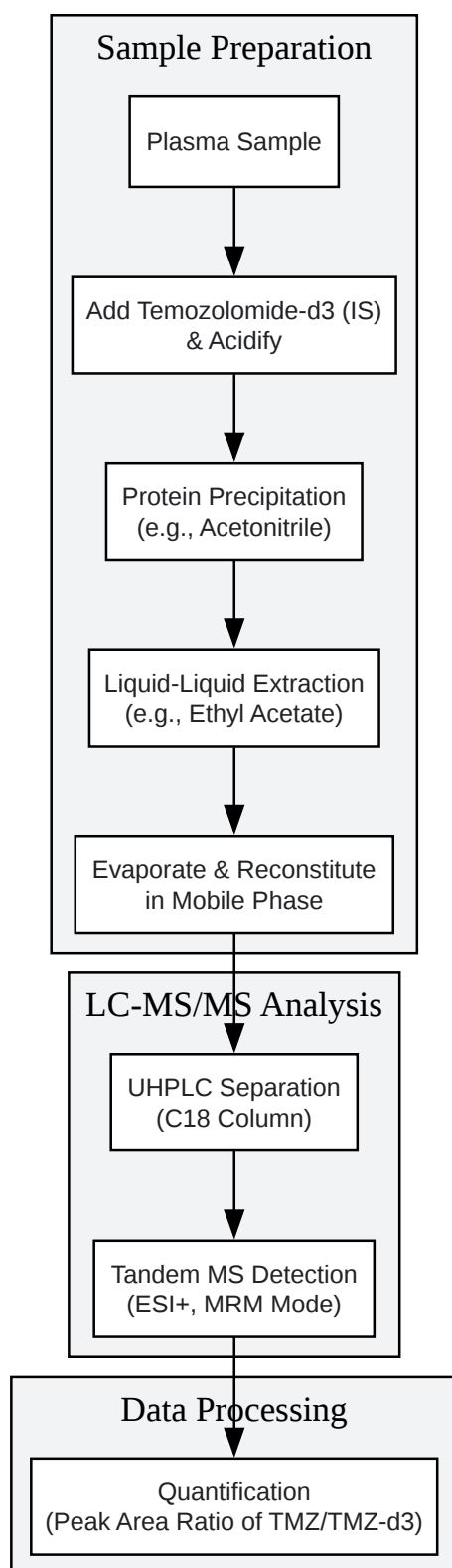
2. Chromatographic Conditions

- LC System: Ultra-High Performance Liquid Chromatography (UHPLC) system.
- Column: A C18 reversed-phase column (e.g., Waters UPLC® BEH C18).[\[1\]](#)[\[11\]](#)[\[12\]](#)
- Mobile Phase: An isocratic or gradient mixture of an aqueous component (e.g., 10 mM ammonium acetate with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).[\[1\]](#)[\[11\]](#)[\[12\]](#)
- Flow Rate: 0.3 - 0.5 mL/min.
- Column Temperature: 40°C.
- Injection Volume: 5-10 µL.

3. Mass Spectrometric Conditions

- Mass Spectrometer: Triple quadrupole mass spectrometer.
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions:
 - Temozolomide: m/z 195.5 → 137.6[\[1\]](#)[\[11\]](#)[\[12\]](#)
 - **Temozolomide-d3** (IS): m/z 198.5 → 140.6 (Note: The exact m/z will be +3 Da from the parent compound).

- Instrument Parameters: Optimize source temperature, desolvation gas flow, cone voltage, and collision energy for maximum signal intensity for both the analyte and the internal standard.



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Workflow for Temozolomide quantification.

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